molecular formula C17H14ClN5 B2876820 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 849911-11-1

3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B2876820
CAS RN: 849911-11-1
M. Wt: 323.78
InChI Key: LXRXLGISXFTLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, also known as CPDD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Anticancer Therapy

This compound has been investigated for its role as an epidermal growth factor receptor (EGFR) inhibitor . EGFR is pivotal in cell cycle regulation, making it a target for anticancer drugs. In a study, derivatives of this compound demonstrated significant anticancer activity against various human cancer cell lines, including prostate, lung, and liver cancers . Notably, some derivatives showed higher potency than the established anticancer drug etoposide, with one compound exhibiting potent cytotoxicity and selectivity against cancer cells without affecting normal cells .

OLED Material Development

Derivatives of this compound are used in the synthesis of semiconducting organometallic complexes for organic light-emitting diodes (OLEDs) . These derivatives can act as blue phosphorescent emitters by increasing the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), resulting in a blue shift in photoluminescent emission . This application is crucial for the development of high-efficiency blue-light-emitting materials for OLED devices.

Coordination Chemistry

The compound’s derivatives have been utilized to form complexes with metals, which are then analyzed using single-crystal X-ray diffraction . These complexes can have various geometries and coordination numbers, contributing to the field of coordination chemistry and the design of new materials with specific properties.

Enzyme Inhibition Studies

The compound’s ability to inhibit the EGFR enzyme, particularly the wild-type form, has been demonstrated . This inhibition is significant for understanding the enzyme’s role in cancer progression and for developing targeted therapies.

Cell Cycle Analysis

Studies have shown that derivatives of this compound can induce cell cycle arrest at the G1/G0 and G2 phases in cancer cell lines . This application is important for cancer research, particularly in understanding how compounds can be used to halt the proliferation of cancer cells.

Apoptosis Induction

Further research into the compound’s derivatives has revealed their potential to induce apoptosis in cancer cell lines . Apoptosis, or programmed cell death, is a key mechanism that can be exploited in anticancer therapy.

Pathway Analysis

The impact of the compound’s derivatives on the EGFR pathway has been evaluated using western blot analysis . This type of study is essential for elucidating the molecular mechanisms by which potential anticancer compounds exert their effects.

Selectivity Profiling

The selectivity of the compound’s derivatives against cancer cell lines over normal cell lines has been assessed . This is crucial for the development of anticancer agents that minimize harm to normal, healthy cells.

properties

IUPAC Name

3-(4-chlorophenyl)-7-imidazol-1-yl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5/c1-11-9-15(22-8-7-19-10-22)23-17(20-11)16(12(2)21-23)13-3-5-14(18)6-4-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRXLGISXFTLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3C=CN=C3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

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